1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of Imidazolidine-2,4-dione: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidine-2,4-dione ring can be reduced using hydrogenation in the presence of a palladium catalyst.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of imidazolidine-2,4-dione derivatives.
Substitution: Formation of substituted trifluoroethyl derivatives.
Scientific Research Applications
1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: can be compared with other indole derivatives such as:
Uniqueness
Properties
IUPAC Name |
1-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)13-27-18(29)12-26(19(27)30)15-6-9-24(10-7-15)17(28)11-25-8-5-14-3-1-2-4-16(14)25/h1-5,8,15H,6-7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVHODHQUGIOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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